6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one
Overview
Description
Scientific Research Applications
Aminolysis Reactions
- Aminolysis of Pyrimidin-4(3H)-one Derivatives: A study by Novakov et al. (2017) explored the aminolysis reactions of similar pyrimidin-4(3H)-one compounds. It was found that reactions with unshielded amines in a high dielectric permittivity medium were successful, indicating potential applications in synthetic organic chemistry (Novakov et al., 2017).
Hydrogen-Bonded Frameworks
- Hydrogen-Bonded Frameworks in Pyrimidin-4(3H)-one Compounds: Rodríguez et al. (2007) investigated the molecular dimensions and hydrogen-bonded frameworks of 2-amino-6-(N-methylanilino)pyrimidin-4(3H)-one. This study highlights the potential of these compounds in understanding molecular interactions and electronic structures (Rodríguez et al., 2007).
Conversion into Amino- and Chloro-Pyrimidine Derivatives
- Transformation into Amino- and Chloro-Derivatives: Botta et al. (1985) demonstrated the transformation of similar pyrimidinones into amino and chloro derivatives, suggesting applications in the development of new chemical entities (Botta et al., 1985).
Antiviral Activity
- Non-Nucleoside Reverse Transcriptase Inhibitors: A study by Mai et al. (2005) on related pyrimidin-4(3H)-one derivatives found that they possess antiviral activity, specifically as non-nucleoside reverse transcriptase inhibitors, indicating potential therapeutic applications (Mai et al., 2005).
Dual Inhibition of Enzymes
- Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase: Gangjee et al. (2009) synthesized derivatives as potential inhibitors of both thymidylate synthase and dihydrofolate reductase, suggesting applications in antitumor therapies (Gangjee et al., 2009).
properties
IUPAC Name |
4-amino-2-(2,4-difluoroanilino)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-5-1-2-7(6(12)3-5)14-10-15-8(13)4-9(17)16-10/h1-4H,(H4,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKOMQYZHYMRRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC2=NC(=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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